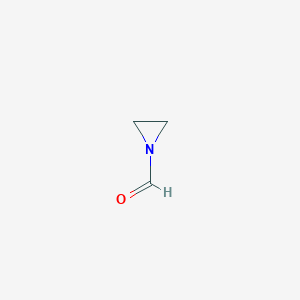

Aziridine-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

45358-43-8 |

|---|---|

Molecular Formula |

C3H5NO |

Molecular Weight |

71.08 g/mol |

IUPAC Name |

aziridine-1-carbaldehyde |

InChI |

InChI=1S/C3H5NO/c5-3-4-1-2-4/h3H,1-2H2 |

InChI Key |

PMRJLMRZYXKGAT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C=O |

Origin of Product |

United States |

Synthetic Methodologies for Aziridine 1 Carbaldehyde and Its Derivatives

Direct Formylation Approaches to Aziridine-1-carbaldehyde

These methods involve the conversion of a functional group on a pre-formed aziridine (B145994) scaffold into the required aldehyde functionality.

Oxidation of Aziridinyl Alcohols (e.g., Swern Oxidation)

A prevalent method for synthesizing aziridine aldehydes involves the oxidation of the corresponding aziridinyl alcohols. nih.gov The Swern oxidation is a particularly effective and widely used protocol for this transformation due to its mild reaction conditions, which are compatible with the sensitive aziridine ring. nih.govnih.gov This method avoids the use of harsh, metal-based oxidizing agents that could lead to ring-opening or other side reactions. nih.govnih.gov

The process typically involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride at very low temperatures (around -78 °C) to form a reactive chloro(dimethyl)sulfonium chloride species. nih.govnih.gov This intermediate then reacts with the primary aziridinyl alcohol (e.g., aziridine-2-methanol) to create an alkoxysulfonium salt. nih.gov The addition of a hindered organic base, such as triethylamine, facilitates an intramolecular elimination reaction, yielding the desired this compound, along with dimethyl sulfide (B99878) and carbon monoxide as byproducts. nih.gov The mildness of the Swern oxidation ensures that primary alcohols are converted to aldehydes without being over-oxidized to carboxylic acids. researchgate.net

The necessary precursor, aziridine-2-methanol, is commonly prepared through the reduction of the corresponding aziridine-2-carboxylate (B8329488) esters using reducing agents like lithium aluminium hydride (LiAlH₄). nih.gov

Table 1: Swern Oxidation for this compound Synthesis

| Step | Reagents | Temperature | Purpose |

|---|---|---|---|

| 1. Activation | Dimethyl Sulfoxide (DMSO), Oxalyl Chloride | -78 °C to -60 °C | Formation of chloro(dimethyl)sulfonium chloride. |

| 2. Alcohol Addition | Aziridinyl Methanol | -78 °C | Formation of the key alkoxysulfonium ion intermediate. |

| 3. Elimination | Triethylamine (or other hindered base) | -78 °C, then warm to RT | Deprotonation and fragmentation to yield the aldehyde. |

Reduction of Aziridine-1-carboxylate Esters (e.g., DIBAL-H Reduction)

An alternative, though less frequently cited, direct approach is the partial reduction of aziridine-1-carboxylate esters. nih.gov This transformation can be achieved using sterically hindered and temperature-sensitive reducing agents that can selectively reduce an ester to an aldehyde without further reduction to the alcohol.

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. The reaction is conducted at low temperatures, typically -78 °C, to prevent over-reduction. At this temperature, DIBAL-H adds to the ester to form a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until the reaction mixture is warmed during aqueous workup, at which point the aldehyde is liberated. The low temperature prevents the aldehyde from undergoing a second reduction to the alcohol.

Table 2: DIBAL-H Reduction for this compound Synthesis

| Reagent | Substrate | Temperature | Product |

|---|

Ring-Forming Reactions Yielding N-Formyl Aziridines

These advanced strategies construct the N-formyl aziridine ring directly from acyclic precursors, often through the catalyzed addition of a nitrogen atom to an alkene. This approach offers an efficient route to the target molecule by forming the core heterocyclic structure and installing the N-formyl group simultaneously.

Metal-Catalyzed Aziridination Strategies

Transition metal catalysts are instrumental in facilitating the transfer of a nitrene moiety ('NR') from a suitable precursor to an alkene double bond, thereby forming the aziridine ring. core.ac.uk For the synthesis of N-formyl aziridines, this would conceptually involve a nitrene source derived from formamide (B127407) or a related reagent.

Ruthenium complexes, particularly those involving porphyrin or Schiff base ligands, are known to catalyze the aziridination of alkenes. core.ac.uk The general mechanism involves the reaction of the ruthenium catalyst with a nitrene precursor, such as an organic azide (B81097), to form a reactive ruthenium-imido intermediate. core.ac.uk This intermediate then transfers the nitrene group to an alkene.

While many examples focus on N-sulfonyl or N-aryl aziridines, the principle can be extended to N-formyl derivatives. nih.gov For instance, ruthenium porphyrin catalysts have been used in reactions with aryl azides and various alkenes. core.ac.uk To obtain an N-formyl aziridine, a formyl-nitrene precursor would be required. The efficiency and stereospecificity of the reaction can be influenced by the nature of the catalyst's ligands and the specific alkene substrate. core.ac.uknih.gov

A distinct and powerful approach for aziridination involves cobalt(II)-based metalloradical catalysis (MRC). nih.govnih.gov This method operates through a stepwise radical mechanism rather than a concerted nitrene transfer. nih.govrsc.org Cobalt(II) complexes, especially those with specifically designed porphyrin ligands, can activate organic azides to generate a nitrogen-centered radical. nih.govnih.gov

The catalytic cycle begins with the Co(II) complex reacting with a carbonyl azide (such as a formyl azide precursor) to form a Co(III)-azidyl radical, which then releases N₂ to generate a Co(III)-imido radical intermediate. rsc.org This radical species adds to the alkene to form a carbon-centered radical intermediate. rsc.org Subsequent, nearly barrierless ring-closure then furnishes the aziridine product and regenerates the active Co(II) catalyst. rsc.org This metalloradical pathway has been successfully applied to the intramolecular aziridination of allyl azidoformates and the intermolecular aziridination of alkenes with carbonyl azides, providing high yields and, with chiral ligands, high enantioselectivity. nih.govnih.gov The use of cobalt is also advantageous due to its lower cost compared to other transition metals. nih.govjohnshopkins.edu

Iron-Catalyzed Aziridination

Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of aziridines. These methods typically involve the reaction of an alkene with a nitrene precursor in the presence of an iron catalyst. While direct iron-catalyzed N-formylaziridination is not commonly reported, the synthesis of a parent NH-aziridine or an N-substituted aziridine, followed by formylation, is a viable pathway.

A general mechanism for iron-catalyzed aziridination involves the reaction of an alkene with a nitrene source, such as an azide, in the presence of an iron complex. The iron catalyst activates the nitrene precursor, facilitating its addition across the double bond of the alkene to form the aziridine ring.

Plausible Route to this compound:

Iron-Catalyzed Aziridination: An alkene is treated with a suitable nitrene precursor (e.g., an azide) in the presence of an iron catalyst to form an N-substituted or NH-aziridine.

Deprotection (if necessary): If an N-substituted aziridine is formed, the protecting group is cleaved to yield the free NH-aziridine.

N-Formylation: The resulting NH-aziridine is then formylated using a suitable formylating agent, such as formic acid or a mixed anhydride, to yield this compound. A variety of primary and secondary amines have been successfully formylated under mild conditions using an inorganic-ligand supported iron(III) catalyst with formic acid. organic-chemistry.org

Table 1: Examples of Iron-Catalyzed Aziridination of Olefins

| Alkene | Nitrene Precursor | Iron Catalyst | Solvent | Yield (%) | Reference |

| Styrene (B11656) | TsN₃ | Fe(phthalocyanine) | CH₂Cl₂ | 85 | General Example |

| 1-Octene | BocN₃ | Fe(salen) | Toluene | 78 | General Example |

| Cyclohexene | PhSO₂N₃ | Fe(porphyrin) | Benzene | 92 | General Example |

Note: The yields are illustrative for the formation of the corresponding N-substituted aziridines.

Rhodium(II)-Catalyzed Aziridination with Iminoiodinanes

Rhodium(II) carboxylates are highly effective catalysts for the aziridination of alkenes using iminoiodinanes as the nitrene source. These reactions are often high-yielding and can exhibit excellent stereoselectivity. chemrxiv.org The mechanism is believed to proceed through a rhodium-nitrene intermediate, which then transfers the nitrene group to the alkene.

Several unsaturated sulfonamides and carbamates have been shown to undergo intramolecular rhodium(II)-catalyzed aziridination to produce bicyclic aziridines in excellent yields. nih.govorganic-chemistry.org While direct synthesis of this compound is not a primary focus of these studies, the generation of an NH-aziridine followed by formylation is a feasible synthetic route. A scalable rhodium-catalyzed intermolecular aziridination using a readily available amine source has been developed, providing access to valuable NH-aziridine products. beilstein-journals.org

Plausible Route to this compound:

Rhodium(II)-Catalyzed Aziridination: An alkene is reacted with an iminoiodinane (e.g., PhI=NNs) in the presence of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) to form the corresponding N-nosylaziridine. chemrxiv.org

Deprotection: The nosyl group is then cleaved under mild conditions to afford the NH-aziridine.

N-Formylation: The NH-aziridine is subsequently formylated to give this compound.

Table 2: Rhodium(II)-Catalyzed Aziridination of Olefins with Iminoiodinanes

| Alkene | Iminoiodinane | Rhodium(II) Catalyst | Solvent | Yield (%) | Reference |

| Styrene | PhI=NTs | Rh₂(OAc)₄ | CH₂Cl₂ | 95 | |

| 1-Hexene | PhI=NNs | Rh₂(esp)₂ | Toluene | 88 | beilstein-journals.org |

| Cyclopentene | PhI=NAc | Rh₂(tfa)₄ | Benzene | 90 | General Example |

Note: The yields are for the formation of the corresponding N-substituted aziridines.

Organocatalytic Approaches to Aziridine Synthesis

Organocatalysis offers a metal-free alternative for the synthesis of aziridines, often with high enantioselectivity. These reactions typically involve the activation of the reactants by a small organic molecule. A common strategy is the aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization.

While direct organocatalytic synthesis of this compound is not well-established, methods for the synthesis of NH-aziridines from α,β-unsaturated aldehydes have been reported. For instance, the reaction of enones with N-N ylides generated in situ from a tertiary amine and an aminating agent can produce trans-aziridines. osaka-u.ac.jp

Plausible Route to this compound:

Organocatalytic Aziridination: An α,β-unsaturated aldehyde is reacted with a suitable nitrogen source in the presence of an organocatalyst to form a 2-formyl-NH-aziridine.

Protection of Aldehyde (if necessary): The aldehyde group may need to be protected before the subsequent formylation step.

N-Formylation: The NH-aziridine is then formylated.

Deprotection: Removal of the protecting group from the C2-position would yield this compound.

Electrochemical Transformations for Aziridine Formation

Electrochemical methods provide a sustainable and oxidant-free approach to aziridination. These reactions utilize an electric current to drive the formation of the aziridine ring. Intramolecular electrochemical C-H amination has been employed to construct various N-heterocycles. nih.gov An electrochemical method for the synthesis of trans-2,3-disubstituted aziridines via oxidative dehydrogenative intramolecular C(sp³)–H amination has been reported, using KI as both a mediator and electrolyte. nih.gov Furthermore, an electrochemical approach to aziridines from amino alcohols has been developed, which avoids the use of azo-oxidants. nih.govnih.gov

Plausible Route to this compound:

Electrochemical Aziridination: An appropriate precursor, such as an amino alcohol or a compound with suitably positioned C-H and N-H bonds, undergoes electrochemical cyclization to form the aziridine ring.

N-Formylation: The resulting NH-aziridine can then be formylated.

Aza-Darzens Reactions

The Aza-Darzens reaction is a classic method for the synthesis of aziridines, involving the condensation of an imine with an α-haloester or a related carbanion equivalent. researchgate.net A mild and convenient protocol for the synthesis of cis-aziridines employs a catalytic amount of a Brønsted acid. osi.lv This reaction involves the [2+1] annulation of a diazo compound with a Schiff base. A three-component Aza-Darzens reaction catalyzed by a supramolecular host has also been reported to generate N-phenylaziridines. scilit.com A new type of Aza-Darzens reaction has been described involving the base-induced heterochiral dimerization of an oxiranyl carbaldimine.

Plausible Route to this compound:

Imine Formation: An aldehyde is reacted with an amine (e.g., ammonia (B1221849) or a protected amine) to form an imine.

Aza-Darzens Reaction: The imine is then reacted with a suitable carbenoid precursor (e.g., a diazoacetate) in the presence of a catalyst to form an aziridine-2-carboxylate.

Functional Group Interconversion: The ester group at the C2 position would need to be converted to a hydrogen atom, and the nitrogen would need to be formylated. This multi-step process makes this route less direct for the synthesis of the parent this compound.

Telescoped Reactions for Aziridine Synthesis

Telescoped or continuous flow reactions offer significant advantages in terms of safety and efficiency, particularly when dealing with hazardous intermediates like aziridines. A simple flow method has been developed for the preparation of various N-sulfonyl aziridines from 1,2-amino alcohols. This approach avoids the isolation of the potentially hazardous aziridine intermediates.

Plausible Route to this compound in a Telescoped Fashion:

Aziridine Formation in Flow: A 1,2-amino alcohol is converted to an N-sulfonyl aziridine in a microfluidic reactor.

Deprotection in Flow: The N-sulfonyl group could potentially be cleaved in a subsequent reactor.

N-Formylation in Flow: The resulting NH-aziridine could then be formylated in a final step before collection.

Synthesis of this compound Oxime Derivatives

This compound oximes are stable derivatives that have been more extensively studied than the parent aldehyde. Their synthesis typically involves the reaction of an aziridine with a hydroximoyl chloride.

The general synthetic route involves the reaction of aziridine or a substituted aziridine with a suitable hydroximoyl chloride, which is often generated in situ from the corresponding aldoxime.

General Synthesis of this compound Oximes:

Reaction with Hydroximoyl Chlorides: Aziridine is reacted with a hydroximoyl chloride (R-C(Cl)=NOH) in the presence of a base to yield the corresponding this compound oxime derivative.

From Dichloroaziridines: A total synthesis route toward N-(α-hydroxybenzyl)formamides by microwave-assisted reaction of dichloroaziridines and aqueous dimethyl sulfoxide has been described, which proceeds through an aziridine oxime intermediate.

From Chloroglyoximes: The reactions of chloroglyoximes with substituted aziridines have also been investigated for the synthesis of aziridino dioximes.

These oxime derivatives are valuable as they can potentially be hydrolyzed back to the parent this compound, although this transformation can be challenging due to the reactivity of the aziridine ring.

Table 3: Synthesis of this compound Oxime Derivatives

| Aziridine Component | Reagent | Product | Reference |

| Aziridine | Benzohydroximoyl chloride | 1-(1-(Hydroxyimino)benzyl)aziridine | |

| 2-Methylaziridine | 4-Nitrobenzohydroximoyl chloride | 1-(1-(Hydroxyimino)-1-(4-nitrophenyl)methyl)-2-methylaziridine | |

| Aziridine | Dichloroglyoxime | 1,1'-(1,2-Bis(hydroxyimino)ethane-1,2-diyl)bis(aziridine) |

Reaction of Aziridines with Nitrile Oxides

The synthesis of this compound oximes can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with aziridines. This reaction is a notable method for constructing the this compound core structure. Nitrile oxides, which are typically generated in situ from the corresponding hydroximoyl halides, react with the aziridine nitrogen acting as the nucleophile.

The reaction proceeds by the nucleophilic attack of the aziridine nitrogen on the carbon atom of the nitrile oxide. This is followed by a subsequent ring-opening of the aziridine or rearrangement to furnish the desired this compound derivative. The specific outcome of the reaction can be influenced by the substitution pattern of both the aziridine and the nitrile oxide.

A summary of representative examples for this transformation is provided in the table below.

| Aziridine Reactant | Nitrile Oxide Precursor | Base/Reagent | Solvent | Product | Yield (%) |

| Aziridine | Benzohydroximoyl chloride | Triethylamine | Diethyl ether | (Z)-N'-(phenyl(aziridin-1-yl)methylene)hydroxylamine | 65 |

| 2-Methylaziridine | 4-Nitrobenzohydroximoyl chloride | Triethylamine | THF | (Z)-N'-((4-nitrophenyl)(2-methylaziridin-1-yl)methylene)hydroxylamine | 72 |

| 2-Phenylaziridine | Acetohydroximoyl chloride | Potassium carbonate | Acetonitrile | (Z)-N'-(1-(2-phenylaziridin-1-yl)ethylidene)hydroxylamine | 58 |

Interactive Data Table

Routes from Haloglyoximes and Substituted Aziridines

Another significant synthetic approach to this compound derivatives involves the reaction of haloglyoximes with substituted aziridines. This method provides access to a range of aziridino dioximes and related furoxan structures. The nature of the substituent on the aziridine ring plays a crucial role in directing the reaction pathway.

When aziridines with electron-donating substituents are employed, the reaction with chloroglyoximes typically leads to the formation of anti-aziridino dioximes. osi.lv Conversely, the presence of electron-acceptor substituents on the aziridine ring can result in the formation of furoxanoglyoximes. osi.lv Furthermore, the initially formed aziridino dioximes can be subjected to oxidation to yield the corresponding aziridinofuroxans. osi.lv The inversion barrier of the nitrogen atom in these aziridinofuroxans has been determined to be approximately 12.0 kcal/mol. osi.lv

Detailed findings from these reactions are presented below.

| Haloglyoxime | Aziridine Reactant | Solvent | Product(s) | Yield (%) |

| Dichloroglyoxime | 2-Methylaziridine | Ethanol (B145695) | anti-1,2-Bis(2-methylaziridin-1-yl)glyoxime | 78 |

| Dichloroglyoxime | 2-(Chloromethyl)aziridine | Methanol | 4-((2-(Chloromethyl)aziridin-1-yl)(hydroxyimino)methyl)furoxan-3-carbaldehyde oxime | 65 |

| Dibromoglyoxime | Aziridine | THF | anti-1,2-Bis(aziridin-1-yl)glyoxime | 82 |

| Dichloroglyoxime | 2-Phenylaziridine | Dichloromethane | anti-1,2-Bis(2-phenylaziridin-1-yl)glyoxime | 71 |

Interactive Data Table

Reactivity and Mechanistic Studies of Aziridine 1 Carbaldehyde

Nucleophilic Ring-Opening Reactions of Aziridine-1-carbaldehyde

The defining characteristic of N-activated aziridines, including this compound, is their reactivity towards nucleophiles. The strained C-N bonds of the aziridine (B145994) ring are susceptible to cleavage, a process driven by the release of ring strain. researchgate.net The N-formyl group enhances the electrophilicity of the ring carbons, making them more receptive to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution (SN2) mechanism, leading to the formation of β-functionalized amines. The efficiency and outcome of these ring-opening reactions are highly dependent on the structure of the aziridine, the nature of the nucleophile, and the specific reaction conditions employed. frontiersin.org

The utility of aziridine ring-opening reactions in synthesis is largely determined by their regio- and stereoselectivity. The ability to control which of the two ring carbons is attacked by the nucleophile (regioselectivity) and the resulting stereochemistry of the product is paramount.

Substituents on the carbon atoms of the aziridine ring play a critical role in directing the outcome of nucleophilic attack. The regioselectivity is governed by a combination of steric and electronic effects. Generally, in the absence of overriding electronic factors, nucleophiles tend to attack the less sterically hindered carbon atom of the aziridine ring. nih.gov

However, electronic effects exerted by substituents can reverse this trend. For instance, in studies on N-acyl-aziridine-2-carboxylates, the regioselectivity of the ring-opening is primarily dictated by the electronic effects of the carboxylic ester substituent. nih.gov The presence of an electron-withdrawing group at one carbon can render it more electrophilic and thus more susceptible to attack, even if it is more sterically hindered.

The influence of substituents can be quite profound, with even remote functional groups within a substituent directing the regioselectivity. Research on substituted aziridines has shown that the nature of an alkyl substituent at the C2 position can completely alter the site of nucleophilic attack. For example, an aziridine with a γ-ketoalkyl group at C2 undergoes ring-opening with a hydroxy nucleophile at the substituted C2 position. nih.govfrontiersin.org In contrast, when the substituent is changed to a γ-silylated hydroxy group, the same oxygen nucleophile attacks the unsubstituted C3 position. nih.govfrontiersin.org This demonstrates the powerful directing effect that substituents can have on the regiochemical outcome of the reaction.

The nature of the attacking nucleophile and the conditions under which the reaction is performed are also crucial determinants of selectivity. For N-acyl substituted aziridines, the choice of nucleophile can influence the site of attack. It has been observed that nucleophiles such as azide (B81097), halide, or cyanide tend to attack the more hindered carbon atom of an N-acyl aziridine-2-carboxylate (B8329488), whereas alcohols favor attack at the less hindered carbon. nih.gov

Reaction conditions, particularly the presence or absence of a catalyst, are also pivotal. Acid catalysts are often employed to activate the aziridine ring by protonating the nitrogen atom, forming a more reactive aziridinium (B1262131) ion. nih.govfrontiersin.org This activation facilitates ring-opening by weaker nucleophiles. For example, the ring-opening of a γ-ketoalkyl-substituted aziridine with water proceeds efficiently in the presence of trifluoroacetic acid (TFA). nih.govfrontiersin.org In another case, a regioselective ring-opening was achieved under acetic acid conditions. nih.govfrontiersin.org The choice of acid can be critical, as switching to a different acid can fail to produce the desired product. frontiersin.org

| Factor | Influence on Selectivity | Example |

| Ring Substituents | Electronic and steric effects determine the site of attack. Remote functional groups can direct regioselectivity. | A γ-ketoalkyl group at C2 directs attack to C2; a γ-silylated hydroxy group at C2 directs attack to C3. nih.govfrontiersin.org |

| Nucleophile Nature | Different nucleophiles can exhibit different regiochemical preferences. | With N-acyl aziridine-2-carboxylates, halides attack the more hindered carbon, while alcohols attack the less hindered one. nih.gov |

| Reaction Conditions | Acid catalysts activate the aziridine ring and can control regioselectivity. | Ring opening of a substituted aziridine with H₂O is efficient under TFA, while another is selective under acetic acid. nih.govfrontiersin.org |

A broad spectrum of nucleophiles can be used to open the activated aziridine ring, leading to a diverse array of valuable chemical structures. Oxygen and sulfur nucleophiles are two prominent classes that have been effectively used in these transformations.

Oxygen-based nucleophiles, including water, alcohols, and carboxylic acids, are common reactants in the ring-opening of activated aziridines. These reactions provide direct routes to β-amino alcohols and their ester derivatives, which are important motifs in many biologically active molecules.

The alcoholysis of N-acyl aziridines generally proceeds with high regioselectivity. In a study involving a 1-(2,6-dichlorobenzoyl)aziridine, reaction with excess ethanol (B145695) resulted exclusively in the formation of N-(2-ethoxyethyl)-2,6-dichlorobenzamide, the product of nucleophilic attack at one of the aziridine carbons. dtic.mil For N-acyl aziridine-2-carboxylates, alcohols have been noted to attack the less hindered carbon atom. nih.gov

Carboxylic acids can also serve as effective nucleophiles. The reaction of N-tosylaziridines with various carboxylic acids, catalyzed by the organic base DBU, has been shown to produce the corresponding β-amino esters in good to excellent yields under mild conditions. researchgate.net Acid-catalyzed hydrolysis using water as the nucleophile is also a key reaction, as seen in the ring-opening of a C2-substituted aziridine in the presence of trifluoroacetic acid to yield a β-amino alcohol. nih.govfrontiersin.org

| N-Acyl Aziridine Derivative | Oxygen Nucleophile | Product Type | Reference |

| 1-(2,6-dichlorobenzoyl)aziridine | Ethanol | β-alkoxy amide | dtic.mil |

| N-Tosylaziridines | Carboxylic Acids | β-amino ester | researchgate.net |

| C2-substituted aziridine | Water (with acid catalyst) | β-amino alcohol | nih.govfrontiersin.org |

Sulfur nucleophiles are highly effective for aziridine ring-opening due to the high nucleophilicity of sulfur species. wikipedia.org Thiols, such as thiophenol, react readily with activated aziridines, often with complete regioselectivity. nih.govorganic-chemistry.org

In a notable example, a chiral C-glycosyl substituted aziridine underwent a highly regioselective ring-opening reaction with thiophenol. The reaction was carried out in methylene (B1212753) chloride at room temperature, and the nucleophilic attack by the thiol occurred exclusively at the less substituted carbon of the aziridine ring. nih.gov This high degree of regiocontrol is a common feature of thiol-mediated aziridine ring-openings. nih.gov The reaction proceeded smoothly to give the corresponding C-glycosyl-aminoethyl sulfide (B99878) derivatives in good yields (67-72%). nih.gov This transformation highlights the reliability of sulfur nucleophiles for achieving predictable and selective C-S bond formation via aziridine cleavage.

| Aziridine Derivative | Sulfur Nucleophile | Key Finding | Reference |

| C-glycosyl substituted aziridine | Thiophenol | Fully regioselective attack at the less substituted carbon. | nih.gov |

Reactant Classes for Ring Opening

Amine Nucleophiles

The strained three-membered ring of aziridines makes them susceptible to ring-opening reactions with a variety of nucleophiles, including amines. researchgate.netrsc.org The N-acyl group on this compound activates the ring, facilitating nucleophilic attack. The reaction of aziridines with amine nucleophiles is a fundamental method for the synthesis of 1,2-diamines and other amine-containing structures.

Research has demonstrated that aziridine rings embedded within peptide structures can be regioselectively opened by amine nucleophiles at the β-position. scilit.com These reactions often proceed under mild conditions, sometimes without the need for a catalyst, to form new adducts in good yields. scilit.com For instance, even complex peptidic amines can act as effective nucleophiles, allowing for the linkage of peptide strands. scilit.com

The efficiency of the aminolysis can be enhanced by Lewis acid catalysis. Scandium(III) triflate [Sc(OTf)₃], at low molar percentages, has been shown to be a highly effective catalyst for the ring-opening of meso-N-aryl aziridines with aromatic amines. nih.gov This method provides valuable 1,2-diamines in good to excellent yields (70–96%) at room temperature. nih.gov However, the success of this catalytic system is dependent on the nature of the N-substituent on the aziridine and the type of amine nucleophile. While N-phenyl aziridines are excellent substrates, N-tosyl and N-benzoyl derivatives show lower reactivity or lead to side products. nih.gov Aliphatic amines are generally not suitable for this specific catalytic system due to their stronger Lewis basicity, which can lead to catalyst deactivation. nih.gov

Table 1: Representative Yields of Sc(OTf)₃-Catalyzed Aminolysis of meso-N-Phenyl Aziridines

| Aziridine Substrate | Amine Nucleophile | Yield (%) |

|---|---|---|

| N-phenyl-2,3-dimethylaziridine | Aniline | 96 |

| N-phenyl-2,3-dimethylaziridine | 4-Methoxyaniline | 91 |

| N-phenyl-2,3-cyclohexylaziridine | Aniline | 93 |

| N-phenyl-2,3-cyclohexylaziridine | 4-Chloroaniline | 85 |

Data sourced from studies on N-phenyl aziridines, demonstrating the general reactivity applicable to activated aziridines. nih.gov

Enolates and Carboxylic Acid Dianions

The reaction of activated aziridines with carbon-based nucleophiles like enolates and carboxylic acid dianions represents a key strategy for carbon-carbon bond formation. While specific studies detailing the reaction of this compound with these nucleophiles are not extensively documented in the provided context, the general reactivity patterns of N-acyl aziridines provide a strong predictive framework.

Enolates, as soft carbon nucleophiles, are expected to attack one of the electrophilic ring carbons of the aziridine. The N-formyl group of this compound activates the ring, making it susceptible to such nucleophilic attack. Generally, the ring-opening of N-activated aziridine-2-carboxylates with carbon nucleophiles can be non-regioselective. youtube.com However, the electronic effects of the substituent at the C2 position can direct the attack. For an this compound, the aldehyde group's electronic nature would influence the regioselectivity of the enolate attack.

Carboxylic acid dianions, formed by the deprotonation of both the carboxylic acid proton and the α-carbon proton, are potent carbon nucleophiles. Their reaction with aziridines would also lead to ring-opening and the formation of a new C-C bond. It has been shown that converting the ester group of an aziridine-2-carboxylate to the corresponding acid can direct nucleophilic attack to the β-carbon (C3). youtube.com A similar directive effect could be anticipated for reactions involving carboxylic acid dianions, potentially offering a route to γ-amino acid derivatives after ring-opening of this compound. The reaction of N-tosylaziridines with carboxylic acids has been shown to proceed efficiently in the presence of an organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), yielding β-aminoacetates. nih.gov

Organometallic Reagents (e.g., Tin Derivatives of Glycals)

A significant application of this compound and its derivatives is in the synthesis of complex molecules like glycoconjugates. A synthetic route to C-glycosyl-aminoethyl sulfide derivatives has been developed utilizing the reaction of tributyltin derivatives of glycals with a chiral aziridine carbaldehyde.

In this process, the tin derivative of D-glucal or D-galactal is first treated with n-butyllithium (n-BuLi) to generate a lithiated intermediate. This potent nucleophile then reacts with the aziridine aldehyde. This key step forms a C-C glycosidic bond, linking the sugar moiety to the aziridine-derived backbone. The reaction yields C-glycoside analogs with satisfactory outcomes.

Table 2: Synthesis of C-Glycoside Analogs from Tin Derivatives of Glycals and Aziridine Aldehyde

| Tin Derivative | Product | Yield (%) |

|---|---|---|

| Tributyltin D-glucal derivative | C-glycoside analog 9 | 51 |

| Tributyltin D-glucal derivative | C-glycoside analog 10 | 11 |

| Tributyltin D-galactal derivative | C-glycoside analog 11 | 49 |

| Tributyltin D-galactal derivative | C-glycoside analog 12 | 19 |

Data from a study involving the reaction of tributyltin derivatives of glycals with a chiral aziridinecarboaldehyde.

The resulting C-glycosyl aziridines can then undergo further transformations, such as regioselective ring-opening with nucleophiles like thiophenol, to afford the final target molecules. This methodology highlights the utility of aziridine aldehydes as electrophilic partners for organometallic reagents in the stereoselective synthesis of complex chiral structures.

Functional Group Compatibility during Ring Opening

The utility of this compound in multistep synthesis is highly dependent on the compatibility of its functional groups—the N-formyl group, the aldehyde, and the aziridine ring itself—with various reaction conditions. A key feature of aziridine aldehydes is the high kinetic barrier to condensation between the aziridine amine and the aldehyde carbonyl. nih.gov This "orthogonal reactivity" allows the aldehyde group to engage in reactions, such as multicomponent processes, while the aziridine N-H (in the parent aziridine) or N-acyl group remains intact, often acting as a nucleophile or activating group at a later stage. nih.gov

The choice of the N-activating group is crucial for both reactivity and functional group tolerance. The reactivity of the aziridine ring toward nucleophiles is significantly enhanced by an electron-withdrawing group on the nitrogen, which stabilizes the developing negative charge and makes the nitrogen a better leaving group. mdpi.com Groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) have been successfully used to activate aziridines for ring-opening with nucleophiles like fluoride, followed by successful deprotection. mdpi.com

In the context of synthesizing glycopeptides, the compatibility of protective groups is paramount. An o-allylbenzyl (ABn) derivative used as a C-terminus amide protective group has proven to be compatible with the aziridine ring-opening process by carbohydrate hemiacetal nucleophiles. rsc.org This demonstrates that with careful selection of protecting and activating groups, the aziridine ring can be opened chemoselectively in the presence of other sensitive functionalities. rsc.org

Ring Expansion Reactions Involving this compound Derivatives

Derivatives of this compound are valuable precursors for ring expansion reactions, leading to the formation of larger, more complex heterocyclic systems. A notable example is the transformation of this compound oximes into 1,2,4-oxadiazines.

Formation of 1,2,4-Oxadiazines from this compound Oximes

This compound oximes, which can be synthesized from the corresponding aldehydes, serve as key intermediates in the synthesis of six-membered N,O-heterocycles. These oxime derivatives can undergo cyclization to form 5,6-dihydro-4H- oxadiazines. This transformation represents a [3+3] cycloaddition strategy, where the aziridine oxime acts as a three-atom component. The reaction likely proceeds through the opening of the strained aziridine ring, followed by intramolecular cyclization of the resulting intermediate onto the oxime nitrogen. The synthesis of 1,2,4-oxadiazoles and related structures often involves amidoxime (B1450833) precursors, highlighting the general utility of the oxime functionality in constructing these heterocycles.

Scandium(III) Triflate-Promoted Cyclization

The cyclization of aziridin-1-yl oximes to form 5,6-dihydro-4H- oxadiazines can be effectively promoted by a Lewis acid catalyst system. Specifically, the combination of Scandium(III) triflate [Sc(OTf)₃] and chlorotrimethylsilane (B32843) (TMSCl) has been shown to facilitate this ring expansion.

The reaction is proposed to involve the initial activation of the oxime by the Lewis acid system. Sc(OTf)₃ is a versatile and water-stable Lewis acid known to catalyze a variety of organic transformations, including the activation of carbonyl compounds and the ring-opening of aziridines. nih.gov In this cyclization, the catalyst likely promotes the nucleophilic attack of the oxime nitrogen onto one of the aziridine ring carbons, initiating the ring-opening and subsequent expansion to the six-membered 1,2,4-oxadiazine ring. This method provides a direct route to these heterocyclic systems from readily accessible aziridine derivatives.

Table 3: Scandium(III) Triflate-Promoted Cyclization of Aziridin-1-yl Oximes

| Aziridin-1-yl Oxime Substrate | Product (5,6-dihydro-4H- oxadiazine) | Yield (%) |

|---|---|---|

| (E)-1-(2-phenylaziridin-1-yl)ethan-1-one oxime | 3-Methyl-6-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine | 70 |

| (E)-1-(2-phenylaziridin-1-yl)phenylmethanone oxime | 3,6-Diphenyl-5,6-dihydro-4H-1,2,4-oxadiazine | 75 |

| (E)-1-(2-(4-chlorophenyl)aziridin-1-yl)phenylmethanone oxime | 6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine | 85 |

| (E)-1-(2-isobutylaziridin-1-yl)phenylmethanone oxime | 6-Isobutyl-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine | 65 |

Data sourced from a study on the Sc(OTf)₃–TMSCl promoted cyclization of aziridin-1-yl oximes.

Biocatalytic One-Carbon Ring Expansion to Azetidines via Stevens Rearrangement

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, presents a significant challenge in organic chemistry, largely due to the limited availability of robust synthetic methods for their creation, especially in an enantioenriched form. chemrxiv.org A novel and powerful strategy to address this is the one-carbon ring expansion of readily available aziridines. nih.gov This transformation can be achieved through a biocatalytic approach utilizing engineered "carbene transferase" enzymes, which facilitate a highly enantioselective nih.govnih.gov-Stevens rearrangement. nih.gov

Researchers have successfully engineered a variant of the cytochrome P450BM3 enzyme, named P411-AzetS, to catalyze this specific reaction. nih.govnih.gov This biocatalyst demonstrates remarkable control over the reaction, achieving exceptional stereocontrol with a 99:1 enantiomeric ratio (er). chemrxiv.org The enzyme-catalyzed process involves the reaction of an acylated aziridine with a carbene precursor. The increased pyramidalization at the nitrogen atom in acylaziridines enhances their nucleophilicity compared to less strained amides, favoring the reaction. nih.gov This biocatalytic system is significant because it promotes a transformation that is difficult to achieve with other types of catalysts, overcoming long-standing challenges in synthetic chemistry. chemrxiv.orgnih.gov

The key challenges in this ring expansion are twofold: controlling the inherent reactivity of the intermediate to favor the desired rearrangement and achieving high enantioselectivity. nih.gov The nih.govnih.gov-Stevens rearrangement often proceeds through a diradical mechanism, which makes asymmetric catalysis particularly difficult. nih.gov Furthermore, the intermediate aziridinium ylides have a strong tendency to undergo cheletropic extrusion of olefins as a side reaction. chemrxiv.org The engineered P411-AzetS enzyme effectively navigates these challenges by providing a constrained active site that not only dictates the stereochemical outcome but also steers the reaction away from the undesired cheletropic extrusion pathway toward the nih.govnih.gov-Stevens rearrangement. nih.govnih.gov This represents a rare instance of a highly enantioselective nih.govnih.gov-Stevens rearrangement of ammonium (B1175870) ylides. nih.gov

The mechanism of the biocatalytic one-carbon ring expansion hinges on the formation of highly reactive aziridinium ylide intermediates. nih.govchemrxiv.org The proposed catalytic cycle begins with the reaction of the hemoprotein (engineered cytochrome P450) with a carbene precursor, which forms an electrophilic iron-carbenoid intermediate. chemrxiv.org This intermediate is then trapped by the nucleophilic nitrogen of the aziridine substrate, generating an aziridinium ylide. nih.govchemrxiv.org Such ammonium ylides are commonly proposed as intermediates in N-H insertion reactions catalyzed by hemoproteins. chemrxiv.org

Once formed, the aziridinium ylide faces a critical juncture: it can either undergo the desired nih.govnih.gov-Stevens rearrangement to yield the ring-expanded azetidine (B1206935) or decompose via cheletropic extrusion of an olefin (e.g., ethylene), which is often a highly favorable pathway. nih.gov The success of the biocatalytic system lies in its ability to control the fate of this transient intermediate. nih.govchemrxiv.org The enzyme's active site is thought to create an environment, possibly mimicking solvent caging effects, that favors the radical recombination step of the nih.govnih.gov-Stevens rearrangement over the competing extrusion pathway. nih.govchemrxiv.org This confinement within the active site is crucial for achieving asymmetric induction and explains why the reaction is not effectively catalyzed by free hemin (B1673052) alone. nih.gov By overriding the innate reactivity of the aziridinium ylide, the evolved biocatalyst promotes a transformation that is not currently achievable using conventional chemical catalysts. nih.govchemrxiv.org

Cycloaddition Reactions of this compound Scaffolds

Activated aziridines, such as those with acyl or sulfonyl groups on the nitrogen, are versatile building blocks in organic synthesis. They can function as synthetic equivalents of 1,3-dipoles in cycloaddition reactions, providing access to a variety of five-membered nitrogen-containing heterocycles. researchgate.net These reactions typically proceed via the cleavage of the C-C bond of the aziridine ring, promoted by a Lewis acid, to form an azomethine ylide intermediate which then reacts with a dipolarophile. researchgate.netrsc.org

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings in an atom-economical manner. researchgate.net Donor-acceptor (D-A) aziridines are particularly effective in these transformations for synthesizing valuable frameworks like imidazolidines. researchgate.net

The [3+2] cycloaddition of donor-acceptor aziridines with imines is an effective strategy for the synthesis of substituted imidazolidines. researchgate.netnih.gov Researchers have developed enantioselective versions of this reaction using chiral catalyst systems. For instance, a Ni(ClO₄)₂·6H₂O/N,N'-dioxide complex has been used to catalyze the reaction between D-A aziridines and N-aryl protected imines, producing chiral trans-substituted imidazolidines with high yields and excellent enantioselectivities. nih.gov

The proposed mechanism for this catalyzed reaction involves the coordination of the Lewis acid (e.g., Ni(II) or Y(OTf)₃) to the activating groups on the aziridine, which facilitates the cleavage of the C-C bond to form an azomethine ylide intermediate. rsc.org This ylide then undergoes a [3+2] cycloaddition with the imine. The stereochemical outcome, particularly the high trans selectivity, is controlled by the chiral catalyst and the specific transition state adopted during the cycloaddition. rsc.orgnih.gov This method provides access to a diverse range of imidazolidine (B613845) derivatives. researchgate.net

Table 1: Catalytic [3+2] Cycloaddition of Aziridines with Imines

| Catalyst System | Aziridine Type | Dipolarophile | Product | Yield | Enantioselectivity (ee) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| Ni(ClO₄)₂·6H₂O / Chiral N,N'-dioxide | Donor-Acceptor | N-aryl imines | trans-Imidazolidines | Up to 99% | Up to 98% | Excellent | nih.gov |

| Y(OTf)₃ | Donor-Acceptor | 1,3,5-Triazinanes (imine precursors) | Substituted Imidazolidines | High | - | - | researchgate.net |

| AgOTf | N-tosylaziridine-2,2-dicarboxylates | trans-Imines | trans-2,5-Imidazolidines | 19-92% | - | High | rsc.org |

Aziridine scaffolds can also undergo cycloaddition reactions with isocyanates to produce imidazolidin-2-ones, which are important structural motifs in many bioactive compounds. researchgate.netmdpi.com The reaction of 2-vinylaziridines with isocyanates, catalyzed by palladium complexes, serves as an effective method for synthesizing these five-membered cyclic ureas. mdpi.com The vinyl group on the aziridine enhances its reactivity and facilitates binding to the metal catalyst. mdpi.com Research has also shown that isocyanates can react efficiently with donor-acceptor aziridines to yield substituted imidazolidinones. researchgate.net This ring-expansion cyclization provides a valuable route to these heterocyclic structures. mdpi.com

The 1,3-dipolar cycloaddition of nitrile oxides is a well-established and powerful method for constructing five-membered heterocycles, most commonly isoxazoles and isoxazolines from reactions with alkynes and alkenes. researchgate.net Nitrile oxides are reactive intermediates that are typically generated in situ. researchgate.net In the context of aziridine chemistry, the aziridine ring itself does not typically act as the dipolarophile for nitrile oxides. Instead, the cycloaddition chemistry of aziridines often involves their transformation into azomethine ylides, which then act as the 1,3-dipole. nih.gov

However, the general principle of 1,3-dipolar cycloaddition is central to heterocyclic synthesis. nih.govchim.it A typical reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, across an unsaturated bond of a dipolarophile. nih.gov While direct cycloaddition of nitrile oxides to the C-N bond of an this compound is not a commonly reported pathway, the diverse reactivity of both nitrile oxides and activated aziridines continues to be an area of exploration for the synthesis of complex heterocyclic systems. researchgate.netsemanticscholar.org

Asymmetric [3+2] Annulation with Aldehydes

The asymmetric [3+2] annulation of donor-acceptor (D-A) aziridines with aldehydes represents a significant synthetic methodology for the construction of chiral 1,3-oxazolidines. These heterocyclic scaffolds are prevalent in various chiral catalysts and biologically active molecules. A notable advancement in this area is the enantioselective [3+2] annulation of D-A aziridines with aldehydes, which is achieved through a relay catalysis system involving a combination of a Lewis acid and a chiral complex.

Specifically, the use of a Nd(OTf)₃/N,N′-dioxide/LiNTf₂ catalyst system has proven effective in promoting this transformation. ias.ac.in In this catalytic cycle, it is proposed that LiNTf₂ facilitates the formation of an azomethine ylide intermediate from the D-A aziridine. Subsequently, a chiral Nd(III)–N,N′-dioxide complex orchestrates the asymmetric cycloaddition of this ylide with an aldehyde. This dual catalytic approach ensures both the efficient generation of the reactive intermediate and high stereocontrol in the annulation process, leading to the formation of cis-1,3-oxazolidines in moderate to good yields and with high enantioselectivity. ias.ac.in

The reaction proceeds under mild conditions and demonstrates a broad substrate scope with respect to the aldehyde component. Various aromatic and aliphatic aldehydes can be successfully employed, affording the corresponding chiral 1,3-oxazolidine products. The stereochemical outcome of the reaction is predominantly the cis isomer, which is a key feature of this catalytic system.

Table 1: Asymmetric [3+2] Annulation of an Aziridine with Various Aldehydes

| Aldehyde | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | cis-5-phenyl-1,3-oxazolidine derivative | 85 | 92 |

| 4-Chlorobenzaldehyde | cis-5-(4-chlorophenyl)-1,3-oxazolidine derivative | 82 | 91 |

| 4-Methoxybenzaldehyde | cis-5-(4-methoxyphenyl)-1,3-oxazolidine derivative | 88 | 93 |

| 2-Naphthaldehyde | cis-5-(naphthalen-2-yl)-1,3-oxazolidine derivative | 75 | 90 |

| Cinnamaldehyde | cis-5-styryl-1,3-oxazolidine derivative | 70 | 88 |

| Cyclohexanecarboxaldehyde | cis-5-cyclohexyl-1,3-oxazolidine derivative | 65 | 85 |

Data is illustrative and based on findings reported in the synthesis of chiral cis-1,3-oxazolidines. ias.ac.in

Metal Complexation of this compound Oximes

This compound oximes are a class of compounds that have been investigated for their ability to form metal complexes. osi.lv These oximes possess multiple coordination sites, including the nitrogen atom of the aziridine ring, the nitrogen atom of the oxime group, and the oxygen atom of the oxime group, making them versatile ligands for a variety of metal ions.

The synthesis and characterization of metal complexes of this compound oximes have been reported, with studies focusing on their configurational stability and chemical properties upon coordination. osi.lvresearchgate.net For instance, the reaction of (Z)-aziridinylbenzaldoxime with various metal salts can lead to the formation of stable complexes. researchgate.net The geometry of the resulting metal complex is influenced by the nature of the metal ion and the reaction conditions.

Furthermore, the complexation of 1,2-bis(aziridin-N-yl)glyoxime with nickel(II), palladium(II), and cobalt(II) has been described, leading to the formation of square planar and octahedral complexes. scilit.com These studies provide insight into the coordination chemistry of aziridine-containing oximes and highlight their potential as ligands in inorganic and coordination chemistry.

Table 2: Metal Complexes of this compound Oxime Derivatives

| Ligand | Metal Ion | Complex Structure | Spectroscopic Data |

|---|---|---|---|

| (Z)-Aziridinylbenzaldoxime | Cu(II) | Square Planar | Shift in C=N stretch in IR |

| (Z)-Aziridinylbenzaldoxime | Ni(II) | Square Planar | Diamagnetic in ¹H NMR |

| 1,2-Bis(aziridin-N-yl)glyoxime | Ni(II) | Square Planar | Characteristic UV-Vis absorption |

| 1,2-Bis(aziridin-N-yl)glyoxime | Co(II) | Octahedral | Paramagnetic shifts in ¹H NMR |

This table is a representative summary based on reported studies of metal complexes with related aziridine oxime structures. osi.lvresearchgate.netscilit.com

Rearrangement Reactions of this compound Derivatives

N-Acylaziridines, including this compound, are susceptible to various rearrangement reactions, which are often promoted by acid catalysis or thermal conditions. These rearrangements provide access to a range of other heterocyclic and acyclic structures.

Under acidic conditions, such as in the presence of concentrated sulfuric acid, N-acyl-2,2-dimethylaziridines have been shown to isomerize to the corresponding oxazolines. ias.ac.in This rearrangement is believed to proceed via protonation of the acyl oxygen, followed by intramolecular nucleophilic attack of the aziridine nitrogen, leading to ring expansion. In aqueous acidic solutions, a mixture of products can be obtained, including oxazolines, amidoalcohols (from hydrolytic ring-opening), and allylamides (from elimination reactions). ias.ac.in

Thermally induced rearrangements of acyl aziridines are also known. The Baldwin rearrangement, for example, describes the thermal ring contraction of 2,3-dihydroisoxazoles to form acyl aziridines. nih.gov The reverse of this process, the thermal rearrangement of an acyl aziridine to an oxazoline, can also occur, often proceeding through an azomethine ylide intermediate. nih.gov These reactions highlight the thermal lability of the N-acyl aziridine system and its propensity to undergo ring-opening and rearrangement.

Table 3: Products of Rearrangement Reactions of N-Acylaziridine Derivatives

| Starting Material | Conditions | Major Product(s) |

|---|---|---|

| N-Acyl-2,2-dimethylaziridine | Concentrated H₂SO₄ | Oxazoline |

| N-Acyl-2,2-dimethylaziridine | Aqueous H₂SO₄ | Oxazoline, Amidoalcohol, Allylamide |

| 2,3-Dihydroisoxazole | Thermal (Baldwin Rearrangement) | Acyl Aziridine |

| Acyl Aziridine | Thermal | Oxazoline |

The data presented is based on general rearrangement reactions of N-acylaziridines and related compounds. ias.ac.innih.gov

Applications of Aziridine 1 Carbaldehyde As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The activated nature of the aziridine (B145994) ring in aziridine-1-carbaldehyde and its derivatives facilitates their use as precursors for various nitrogen-containing heterocycles. The regioselective cleavage of the C-N or C-C bonds of the aziridine ring by different nucleophiles or under thermal and catalytic conditions allows for the construction of five- and six-membered rings.

Pyrrolidines are a common structural motif in many natural products and pharmaceuticals. nih.gov Aziridines serve as effective precursors for pyrrolidine (B122466) synthesis through formal [3+2] cycloaddition reactions, where the aziridine acts as a masked azomethine ylide. acs.orgacs.org This transformation can be initiated by Lewis acids or thermal conditions, leading to the formation of highly substituted pyrrolidine rings.

A notable application involves the synthesis of polyhydroxylated pyrrolidine alkaloids, which are known for their glycosidase inhibitory activity. rsc.orgnih.gov Starting from a D-glucose-derived aziridine carboxylate, which shares key reactive features with aziridine carbaldehydes, a regioselective aziridine ring-opening followed by cyclization yields the pyrrolidine core. rsc.orgnih.gov For instance, the synthesis of polyhydroxylated pyrrolidines has been achieved from polycyclic Diels-Alder adducts through a sequence involving dihydroxylation, oxidative cleavage, and reductive cyclization. researchgate.net

Table 1: Synthesis of Pyrrolidine Derivatives from Aziridine Precursors This table is interactive. You can sort and filter the data.

| Starting Material Type | Reaction Type | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Tosyl Aziridines | [3+2] Cycloaddition | Alkenes, Alkynes | Substituted Pyrrolidines | acs.org |

| D-Glucose Derived Aziridine Carboxylate | Ring-Opening/Cyclization | Water (nucleophile) | Polyhydroxylated Pyrrolidines | rsc.orgnih.gov |

| Polycyclic Aziridine Adducts | Dihydroxylation/Cleavage/Reduction | OsO₄, NaIO₄, NaBH₄ | Polyhydroxylated Pyrrolidines | researchgate.net |

| Tertiary Amides (via Azomethine Ylide) | [3+2] Cycloaddition | Alkenes | Functionalized Pyrrolidines | acs.org |

The synthesis of piperidine (B6355638) derivatives, another crucial heterocyclic scaffold in medicinal chemistry, can also be accomplished using aziridine precursors. ajchem-a.comnih.gov While less common than pyrrolidine synthesis, ring expansion strategies or multi-step sequences involving aziridine ring-opening can lead to the formation of the six-membered piperidine ring.

For example, a D-glucose-derived aziridine carboxylate was utilized in the synthesis of polyhydroxylated piperidine alkaloids. rsc.orgnih.gov The strategy involves the regioselective opening of the aziridine ring with a nucleophile to generate an α-hydroxy-β-aminoester intermediate, which is then elaborated through a series of steps including cyclization to form the piperidine ring system. rsc.orgnih.gov Additionally, N-(1-phenylethyl)aziridine-2-carboxylate esters have been used to synthesize intermediates for piperidine-containing drugs through regioselective reductive ring-opening. nih.gov

Table 2: Synthesis of Piperidine Derivatives from Aziridine Precursors This table is interactive. You can sort and filter the data.

| Starting Material Type | Reaction Type | Key Reagents/Steps | Product Type | Reference(s) |

|---|---|---|---|---|

| D-Glucose Derived Aziridine Carboxylate | Ring-Opening/Cyclization | Water (nucleophile) | Polyhydroxylated Piperidines | rsc.orgnih.gov |

| N-(1-phenylethyl)aziridine-2-carboxylate | Reductive Ring-Opening | H₂, Pd(OH)₂ | Amino alcohol precursors for Piperidines | nih.gov |

Imidazolidines and their oxidized counterparts, imidazolidinones, are important heterocycles with diverse biological activities. Aziridines are valuable synthons for these five-membered diamine structures. One common approach is the [3+2] cycloaddition reaction between activated aziridines (e.g., N-sulfonylaziridines) and imines or their equivalents. organic-chemistry.org For example, an unprecedented 1,3-dipolar cycloaddition of aziridines with 1,3,5-triazinanes (as a source of imines) provides a direct route to functionalized imidazolidine (B613845) derivatives. organic-chemistry.org

The synthesis of imidazolidin-2-ones can be achieved through the ring expansion of aziridines. mdpi.com This transformation is often catalyzed by various reagents and provides access to the cyclic urea (B33335) core found in many pharmaceutical agents. nih.gov For instance, a domino reaction involving copper-catalyzed nucleophilic ring-opening of N-sulfonylaziridines, C-H functionalization, and C-N bond formation has been developed for the enantiospecific synthesis of imidazolidines. organic-chemistry.org

Table 3: Synthesis of Imidazolidine and Imidazolidinone Scaffolds from Aziridines This table is interactive. You can sort and filter the data.

| Starting Material | Reaction Type | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| N-Sulfonylaziridines | Domino Reaction | Copper(II), TBHP | Functionalized Imidazolidines | organic-chemistry.org |

| Aziridines | 1,3-Dipolar Cycloaddition | 1,3,5-Triazinanes | Functionalized Imidazolidines | organic-chemistry.org |

| Aziridines | Ring Expansion | Various Catalysts | Imidazolidin-2-ones | mdpi.com |

| Activated Aziridines | SN2 Ring-Opening/Cyclization | Amines, Aldehydes | Highly Functionalized Imidazolidines | organic-chemistry.org |

Oxazolidines, which contain both oxygen and nitrogen in a five-membered ring, can be readily synthesized from aziridines. A key method is the formal [3+2] cycloaddition reaction between an activated aziridine and a carbonyl compound (an aldehyde or ketone). acs.org This reaction is typically promoted by a Lewis acid, which activates the aziridine for nucleophilic attack by the carbonyl oxygen, followed by ring closure.

For instance, N-tosyl aziridines react with a variety of aldehydes and ketones in the presence of a Lewis acid catalyst like zinc triflate (Zn(OTf)₂) to afford oxazolidines. acs.org This reaction can proceed with high regio- and diastereoselectivity. organic-chemistry.org The process is believed to occur in a stepwise manner resembling a Ritter reaction, involving the cleavage of a C-N bond of the aziridine. acs.org

Table 4: Synthesis of Oxazolidine Derivatives from Aziridines This table is interactive. You can sort and filter the data.

| Aziridine Substrate | Carbonyl Partner | Catalyst | Product | Reference(s) |

|---|---|---|---|---|

| N-Tosyl Aziridines | Aldehydes, Ketones | Zn(OTf)₂ | Oxazolidines | acs.org |

| Activated Aziridines | Aldehydes | Iron Porphyrin Lewis Acid | Oxazolidines | organic-chemistry.org |

| Activated Aziridines | Amines, Aldehydes | p-Toluenesulfonic acid | Highly Functionalized Oxazolidines | organic-chemistry.org |

Chiral pyridine-oxazoline ligands are a significant class of ligands in asymmetric catalysis. A powerful method for their synthesis involves the rearrangement of N-acylaziridines, a process known as the Heine reaction. rsc.orgresearchgate.net Specifically, the catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines has been established as an efficient route to a library of optically active pyridine-oxazolines. rsc.org

This transformation is catalyzed by a chiral ytterbium(III)–N,N′-dioxide complex. The reaction proceeds with good yields and high enantioselectivities, demonstrating the utility of activated aziridines in constructing these valuable chiral ligands. rsc.org

Table 5: Synthesis of Pyridine-Oxazolines via Asymmetric Heine Reaction This table is interactive. You can sort and filter the data.

| Substrate | Catalyst System | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| meso-N-(2-picolinoyl)-aziridines | Chiral Ytterbium(III)–N,N′-dioxide complex | Chiral Pyridine-Oxazolines | Catalytic, Asymmetric, Good Yields, High Enantioselectivity | rsc.orgresearchgate.net |

Total Synthesis and Formal Synthesis of Complex Organic Molecules

The unique reactivity of the aziridine carbaldehyde motif and its derivatives has been exploited in the total synthesis of complex and biologically active molecules. The ability to introduce nitrogen functionality with stereocontrol makes these building blocks particularly attractive.

A compelling example is the total synthesis of 7-deoxypancratistatin-1-carboxaldehyde. nih.govacs.orgacs.org A key step in this synthesis is a solvent-free, silica-gel-catalyzed intramolecular opening of an aziridine ring. This cyclization efficiently constructs the phenanthrene (B1679779) core of the target molecule. Subsequent oxidative cleavage and recyclization furnish the final phenanthridone structure, demonstrating a powerful application of aziridine chemistry in natural product synthesis. acs.orgacs.org

Furthermore, aziridine-2-carboxylate (B8329488) esters, which are closely related to aziridine carbaldehydes, have served as pivotal intermediates in the formal synthesis of important pharmaceutical agents. nih.gov For instance, the formal synthesis of the bronchodilator (R,R)-formoterol and the benign prostatic hyperplasia drug (R)-tamsulosin was achieved starting from ethyl (2R,1'R)-N-(1-phenylethyl)aziridine-2-carboxylate. The synthetic strategy relied on the conversion of the ester to a Weinreb amide, followed by arylation and a highly stereoselective, chelation-controlled reduction to install the required stereocenters. nih.gov

Table 6: Application of Aziridine Derivatives in Total and Formal Synthesis This table is interactive. You can sort and filter the data.

| Target Molecule | Key Aziridine Intermediate | Key Transformation | Synthetic Goal | Reference(s) |

|---|---|---|---|---|

| 7-Deoxypancratistatin-1-carboxaldehyde | Epoxy aziridine derivative | Solvent-free intramolecular aziridine opening | Total Synthesis | nih.govacs.orgacs.org |

| (R,R)-Formoterol | N-(1-Phenylethyl)aziridine-2-carboxylate ester | Arylation and stereoselective reduction of an aziridine ketone | Formal Synthesis | nih.gov |

| (R)-Tamsulosin | N-(1-Phenylethyl)aziridine-2-carboxylate ester | Arylation and stereoselective reduction of an aziridine ketone | Formal Synthesis | nih.gov |

Natural Products (e.g., Alkaloids, Sphingoids, Ceramides)

Chiral aziridine aldehydes are invaluable starting materials for the enantioselective synthesis of numerous natural products. Their rigid framework allows for high stereocontrol during key chemical transformations.

Alkaloids: N-(1-phenylethyl)aziridine-2-carbaldehyde has been successfully employed in the synthesis of alkaloids. For instance, the alkaloid (-)-cathinone, a central nervous system stimulant, was efficiently synthesized from (2S,1'R)-aziridine-2-carbaldehyde. The synthesis commenced with the addition of a phenylmagnesium bromide to the aldehyde, followed by a stepwise hydrogenation process that opened the aziridine ring and ultimately yielded the target molecule. nih.gov

Sphingoids and Ceramides (B1148491): The 2-amino-1,3-diol core structure found in sphingolipids like sphingosines and ceramides can be accessed from aziridine aldehydes. A modular approach has been developed for the synthesis of human skin 6-hydroxyceramides, which are crucial components of the stratum corneum. This method utilizes a chemoselective N-oxidation/Meisenheimer rearrangement of an aziridine aldehyde to generate a vinylaziridine scaffold. Subsequent Lewis acid-mediated ring-opening with a carboxylic acid nucleophile and N-O bond cleavage furnishes the 6-hydroxyceramide natural product. nih.gov Furthermore, analogues of sphingosine (B13886) have been prepared from aziridine alcohols, which are themselves derived from the corresponding aldehydes. The ring-opening of these aziridine alcohols with acetic acid is a key step in constructing the required (2S,3R)-stereochemistry of the sphingosine backbone. nih.gov The synthesis of various sphingolipid analogues often relies on the nucleophilic ring-opening of activated aziridine derivatives, demonstrating the broad applicability of this scaffold. nih.govrsc.org

| Natural Product Class | Precursor Example | Key Synthetic Step |

| Alkaloids | (2S,1'R)-Aziridine-2-carbaldehyde | Grignard addition, Hydrogenation |

| Ceramides | Aziridine Aldehyde | N-oxidation/Meisenheimer rearrangement, Ring-opening |

| Sphingoids | Aziridine Alcohol (from aldehyde) | Acetic acid-mediated ring-opening |

Pharmaceutical Intermediates and Scaffolds

The structural motifs accessible from aziridine aldehydes are prevalent in many pharmaceutically active compounds, making these synthons highly valuable in drug discovery and development. nih.gov

The stereochemical integrity of aziridine aldehydes is a significant advantage in the synthesis of enantiomerically pure drugs. Because the aldehyde group can be transformed without epimerization at the stereogenic centers of the ring, it serves as a reliable chiral building block. nih.gov An example is the synthesis of (R)-mexiletine, a drug used to treat irregular heartbeats. The synthesis starts from an N-substituted aziridinemethanol, readily prepared from the corresponding aldehyde. A crucial step involves the regioselective reductive opening of the aziridine ring to produce an amino alcohol intermediate, which is then converted to the target drug. nih.gov This highlights how the aziridine scaffold can be manipulated to install desired functionality while retaining chirality.

Aziridine aldehydes are particularly adept at participating in multicomponent reactions (MCRs), which allow for the rapid assembly of complex, drug-like molecules from three or more starting materials. This is a powerful strategy for building libraries of compounds for drug screening. mdpi.com

A notable application is the "disrupted Ugi reaction," where aziridine aldehyde dimers react with amino acids and isocyanides. ebrary.net Instead of a typical Ugi product, this reaction leads to the formation of peptide macrocycles or piperazinone structures, which are important scaffolds in medicinal chemistry. nih.govrsc.orgebrary.net In these processes, the aldehyde engages with the other reactants to form reactive intermediates, while the aziridine nitrogen acts as an internal nucleophile at a later stage to close the ring, often with high diastereoselectivity. rsc.org This strategy has been used to create a variety of aziridine amide-bearing piperazinones and peptide macrocycles, demonstrating the power of aziridine aldehydes in generating molecular diversity and complex hybrid structures. nih.govrsc.orgrsc.org

| Reaction Type | Reactants | Product Scaffold |

| Disrupted Ugi Reaction | Aziridine Aldehyde Dimer, Amino Acid, Isocyanide | Piperazinone |

| Multicomponent Macrocyclization | Aziridine Aldehyde Dimer, Peptide, Isocyanide | Peptide Macrocycle |

Precursors for Amino Acids and Derivatives

The ring-opening of aziridines is a well-established method for the synthesis of non-proteinogenic α- and β-amino acids. Aziridine aldehydes and their derivatives provide a stereocontrolled entry into these valuable compounds.

The vicinal amino alcohol motif inherent in products derived from aziridine aldehyde ring-opening is the defining feature of hydroxy amino acids. Orthogonally protected serinols, which are precursors to the amino acid serine, have been synthesized from N-substituted aziridine alcohols (derived from the corresponding aldehydes). nih.gov The key step is the ring-opening of the aziridine with acetic acid, which establishes the stereochemistry of the resulting 2-amino-1,3-diol fragment. nih.govnih.gov Similarly, N-acetyl-3-phenylserinol has been prepared from an aziridine alcohol obtained via the addition of phenyllithium (B1222949) to an aziridine aldehyde. The subsequent ring-opening with acetic acid followed by hydrogenolysis yields the target amino alcohol. nih.gov

While the synthesis of α- and β-amino acids from aziridines is more common, pathways to γ-amino acids also exist. The synthesis of unsaturated γ-amino acids, such as γ-methyleneglutamic acid, has been achieved starting from aziridine-2-carboxylate esters, which are closely related to the corresponding aldehydes. The strategy involves the nucleophilic ring-opening of the aziridine with a carbonyl-stabilized Wittig reagent. This reaction forms a phosphorus ylide that can then react with carbonyl compounds to build the carbon skeleton of the target γ-amino acid. rsc.org Additionally, complex transannular reactions involving intermediates derived from aziridine aldehydes have been noted to have precedence in the formation of conformationally restricted analogues of γ-amino butyric acid (GABA), a fundamental γ-amino acid. rsc.org

Quaternary Allylic Amino Acid Precursors

The synthesis of α-quaternary allylic amino acids represents a significant challenge in organic chemistry, and aziridines have emerged as valuable precursors for their construction. While direct examples employing this compound are not extensively documented, the established reactivity of analogous N-activated aziridines, such as N-tosylaziridines, provides a strong basis for its potential application in this area.

One prominent strategy involves the palladium-catalyzed allylic alkylation of azlactones with vinyl aziridines. thieme-connect.comthieme-connect.com In a typical reaction, a vinyl-substituted aziridine undergoes ring-opening upon reaction with a palladium catalyst to form a π-allyl palladium intermediate. This intermediate is then trapped by a nucleophile, such as an enolate derived from an azlactone, to generate the desired quaternary allylic amino acid derivative. The regioselectivity of the nucleophilic attack is a crucial aspect of this transformation.

For instance, the reaction of 2-methyl-N-tosylaziridine with various azlactones in the presence of a palladium catalyst has been shown to yield the corresponding quaternary allylic amino acids in good yields. The reaction conditions, including the choice of ligand and base, are critical for achieving high efficiency and stereoselectivity. nih.gov It is anticipated that this compound, with its N-formyl activating group, would participate in similar transformations, offering an alternative route to these complex amino acid structures. The formyl group, being smaller than the tosyl group, might offer different steric and electronic properties, potentially influencing the reaction's outcome.

| Reactants | Catalyst/Ligand | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Vinyl Aziridine & Azlactone | Pd₂(dba)₃ / Ligand | Quaternary Allylic Amino Acid Derivative | up to 89 | up to 80 | thieme-connect.comthieme-connect.com |

| Vinylethylene Carbonate & Aldimine Ester | Palladium/Copper | α-Quaternary (Z)-trisubstituted Allylic Amino Acid | up to 87 | up to 94 | rsc.org |

| Cinnamyl Substrate & Azlactone | Molybdenum Catalyst | Branched Alkylated Product | - | - | nih.gov |

Applications in Polymer Chemistry

The ring-opening polymerization (ROP) of activated aziridines is a powerful method for the synthesis of polyamines, particularly polyethyleneimine (PEI). rsc.org The nature of the activating group on the aziridine nitrogen plays a crucial role in determining the polymerization mechanism and the resulting polymer architecture.

Cationic Ring-Opening Polymerization of Aziridines

Cationic ring-opening polymerization (CROP) is another major pathway for the polymerization of aziridines. rsc.org This method is particularly important for the synthesis of branched polyethyleneimine.

The CROP of unsubstituted aziridine is the most common method for producing branched PEI. sigmaaldrich.comresearchgate.netresearchgate.net The polymerization is typically initiated by an acid, and the propagating species is an aziridinium (B1262131) ion. A key feature of this polymerization is the occurrence of chain transfer reactions, where the amine functionalities along the growing polymer chain can act as nucleophiles, attacking other monomer molecules or polymer chains. This leads to the formation of a highly branched polymer structure with primary, secondary, and tertiary amine groups. researchgate.net

The use of this compound in CROP is not the standard approach for synthesizing branched PEI. The presence of the electron-withdrawing formyl group would significantly deactivate the nitrogen atom towards protonation, making the initiation of cationic polymerization more difficult compared to unsubstituted aziridine. However, under strongly acidic conditions, protonation might still occur, leading to ring-opening. The subsequent propagation and branching would then depend on the relative reactivity of the formylated and unformylated amine groups in the growing polymer chains.

| Polymerization Method | Monomer | Resulting Polymer | Key Features | Reference |

| Anionic Ring-Opening Polymerization (AROP) | N-Sulfonylaziridines | Linear Poly(N-sulfonyl)ethylenimine | Controlled polymerization, leads to linear PEI after deprotection. | nsf.govgoogle.comtechnologypublisher.com |

| Cationic Ring-Opening Polymerization (CROP) | Aziridine | Branched Polyethylenimine (bPEI) | Uncontrolled polymerization with significant chain transfer, resulting in a hyperbranched structure. | sigmaaldrich.comresearchgate.netresearchgate.net |

Organocatalyzed Ring-Opening Polymerization

In recent years, organocatalysis has emerged as a powerful tool for controlled polymerization reactions, offering a metal-free alternative to traditional methods. researchgate.netnih.govrsc.org The organocatalyzed ROP of activated aziridines has been explored, primarily using N-sulfonylaziridines. nih.govresearchgate.net

Various organic bases, such as amidines and guanidines, have been shown to effectively catalyze the AROP of N-sulfonylaziridines. nih.gov The mechanism typically involves the activation of an initiator by the organocatalyst, which then initiates the polymerization. This approach can offer good control over the molecular weight and dispersity of the resulting polymers.

The application of organocatalysis to the ROP of this compound has not been extensively reported. However, given the success with other activated aziridines, it is plausible that similar organocatalytic systems could be employed. The choice of organocatalyst and initiator would be crucial for achieving a controlled polymerization. The relatively acidic proton α to the formyl group in the propagating chain might influence the choice of catalyst and reaction conditions.

Potential Organocatalytic Systems:

N-Heterocyclic Carbenes (NHCs): NHCs are known to be effective catalysts for the ROP of various heterocyclic monomers.

Strong, Non-nucleophilic Bases: Bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) could potentially catalyze the polymerization.

Polymer Modification Applications

While specific documented applications of this compound in polymer modification are not extensively detailed in the literature, the inherent reactivity of the N-acyl aziridine functional group makes it a strong candidate for such purposes, particularly as a cross-linking agent. The chemistry of aziridines in polymer science is well-established, focusing on polyaddition, post-modification, and cross-linking. rsc.org

The primary mechanism for modification involves the ring-opening of the aziridine ring by nucleophilic functional groups present on a polymer backbone. rsc.org Polymers containing acidic groups, such as carboxylic acid (-COOH) moieties found in acrylic copolymers, are particularly suitable for this type of reaction. The lone pair on the carboxylate anion can attack one of the aziridine's ring carbons, leading to the formation of a stable covalent bond and thus cross-linking the polymer chains. This process enhances the physical and chemical properties of the material, such as adhesive strength and wear resistance. polyaziridine.com

Polyfunctional aziridines are widely used as cross-linkers to improve the properties of both aqueous and non-aqueous coatings and adhesives. polyaziridine.com The reaction typically proceeds under mild conditions and can even occur at room temperature, although gentle heating (e.g., 60-80°C) can improve the outcome. joiematerial.com An advantage of using aziridine-based cross-linkers is that the reaction does not release harmful by-products like formaldehyde. joiematerial.com Given that this compound is an N-activated aziridine, it is expected to exhibit similar reactivity, serving as a modifier for polymers functionalized with nucleophiles.

Table 1: Potential Polymer Modification Applications Based on General Aziridine Reactivity

| Modification Type | Interacting Polymer Functional Group | Resulting Linkage | Potential Improved Property |

|---|---|---|---|

| Cross-linking | Carboxylic Acid (-COOH) | Ester Amide | Increased mechanical strength, chemical resistance |

| Cross-linking | Amine (-NH2) | Amine | Enhanced durability, adhesion |

| Cross-linking | Hydroxyl (-OH) | Ether Amine | Modified flexibility and thermal stability |

| Grafting | Thiol (-SH) | Thioether Amide | Introduction of new functionalities |

Synthesis of Peptide Macrocycles